(2R,3S,4S,5R)-2-(Hydroxymethyl)-6-(tetradecyloxy)tetrahydro-2H-pyran-3,4,5-triol
Description
Contextualization within Glycochemistry and Glycoscience Research
Glycochemistry and glycoscience are disciplines dedicated to the study of carbohydrates (or glycans) and their multifaceted roles in biology. Carbohydrate chemistry is a cornerstone of the glycosciences, providing the tools and knowledge necessary to synthesize and manipulate complex carbohydrate structures. nih.gov Within this context, tetradecyl hexopyranoside and other alkyl glycosides serve as crucial tools. ontosight.ai They are classified as non-ionic surfactants, meaning they possess both a water-loving (hydrophilic) and a water-fearing (hydrophobic) component, but carry no net electrical charge. ontosight.aihuji.ac.il This characteristic makes them exceptionally mild and non-denaturing, which is vital when studying delicate biological molecules like proteins. huji.ac.il
The primary application of alkyl glycosides like tetradecyl hexopyranoside in biochemical research is the solubilization, purification, and structural analysis of membrane proteins. ontosight.aihuji.ac.il Membrane proteins are notoriously difficult to study because they are embedded within the lipid bilayer of cell membranes. To investigate their structure and function, they must be carefully extracted from this native environment. This is where detergents like tetradecyl hexopyranoside come into play. The hydrophobic alkyl chain of the detergent interacts with the hydrophobic regions of the membrane protein, effectively shielding them from the aqueous environment and preventing aggregation, while the hydrophilic sugar headgroup ensures the entire protein-detergent complex remains soluble. huji.ac.il
Foundational Research Trajectories of Alkyl Glycosides
The journey of alkyl glycosides from their initial synthesis to their current prominence in research has been a long one. The first synthesis of an alkyl glucoside was accomplished by Emil Fischer over a century ago. e-bookshelf.de However, it took several decades for their potential as detergents to be recognized, with the first patent for their use in this capacity filed in Germany around 40 years later. e-bookshelf.de
A significant turning point in the application of alkyl glycosides in academic research came with their successful use in the crystallization of membrane proteins. e-bookshelf.de This breakthrough was instrumental in obtaining the three-dimensional structures of proteins like porin and bacteriorhodopsin, work that ultimately contributed to the 1988 Nobel Prize in Chemistry. e-bookshelf.de This success spurred further research into the synthesis and properties of a wide array of alkyl glycosides with varying alkyl chain lengths and sugar headgroups.
Early research established that the length of the alkyl chain is a critical determinant of a detergent's properties. Longer-chain glycosides, such as dodecyl maltoside and tetradecyl maltoside, were found to be particularly effective at stabilizing the oligomeric states of certain G-protein coupled receptors (GPCRs), a large and important family of membrane proteins. huji.ac.il This foundational work demonstrated the principle that the detergent's structure must be carefully matched to the specific protein being studied to maintain its native structure and function. huji.ac.il
Contemporary and Emerging Research Avenues for Tetradecyl Hexopyranoside
Current research continues to build upon this foundation, exploring new applications and developing novel alkyl glycoside structures. One major area of focus remains the structural determination of membrane proteins. researchgate.net While traditional detergents like n-dodecyl-β-D-maltoside (DDM) have been instrumental, many membrane proteins, especially those from mammals, are not stable enough in these detergents for detailed structural analysis. researchgate.netnih.gov This has driven the development of new "designer" detergents with modified architectures, such as those with rigid linkers or multiple alkyl chains, to enhance membrane protein stability. researchgate.net
Recent studies have investigated the cytotoxic and antimicrobial activities of various alkyl hexopyranosides. For instance, a study of synthetic alkyl and thioalkyl glycosides with C10-C16 alkyl chains found that tetradecyl and hexadecyl β-d-galactopyranosides exhibited the most potent cytotoxicity against a specific cancer cell line. nih.gov Interestingly, these compounds were inactive against tested bacteria and yeast, suggesting they may be target-specific for eukaryotic cells. nih.gov In contrast, tetradecyl and hexadecyl β-D-glucopyranosides showed inhibitory activity against the Gram-positive bacterium Enterococcus faecalis. nih.gov Such research opens up possibilities for developing new therapeutic agents.
Furthermore, the synthesis of alkyl glycosides is an active area of research, with a focus on developing more efficient and stereoselective methods. researchgate.netoup.comresearchgate.net For example, a one-pot reaction of per-acetylated glycopyranosyl bromides with alcohols has been shown to produce deacetylated alkyl pyranosides in good yields. researchgate.net Another innovative approach involves the nickel-catalyzed coupling of non-activated olefins to create C-alkyl glycosides, which are important building blocks for natural products. researchgate.net
The physical behavior of alkyl glycosides in aqueous systems is also a subject of ongoing investigation. Studies on the phase behavior of alkyl β-D-glucosides have provided new insights into their molecular assembly, including the formation of glassy states and modulated crystal phases. jst.go.jp Research into the thermotropic phase properties of compounds like 1,2-di-O-tetradecyl-3-O-(3-O-methyl-beta-D-glucopyranosyl)-sn-glycerol has revealed how small chemical modifications can significantly alter their physicochemical properties and their tendency to form different aggregate structures in water. researchgate.net
Finally, the interaction of alkyl glycosides with biological membranes continues to be a fruitful area of research. Studies using techniques like small-angle X-ray scattering (SAXS) have shown that certain glycosides can induce changes in the thickness and lateral phase separation of lipid bilayers. nih.gov Other research has focused on identifying specific membrane proteins that are recognized by alkyl glycosides, which could have implications for targeted drug delivery. nih.gov
Properties
CAS No. |
54549-26-7 |
|---|---|
Molecular Formula |
C20H40O6 |
Molecular Weight |
376.5 g/mol |
IUPAC Name |
(2R,3S,4S,5R)-2-(hydroxymethyl)-6-tetradecoxyoxane-3,4,5-triol |
InChI |
InChI=1S/C20H40O6/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-25-20-19(24)18(23)17(22)16(15-21)26-20/h16-24H,2-15H2,1H3/t16-,17-,18+,19-,20?/m1/s1 |
InChI Key |
ORUDEUCNYHCHPB-QUIYGKKVSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCOC1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O |
Canonical SMILES |
CCCCCCCCCCCCCCOC1C(C(C(C(O1)CO)O)O)O |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Tetradecyl Hexopyranoside Derivatives
Chemoenzymatic Synthesis Strategies for Tetradecyl Hexopyranosides
The integration of chemical and enzymatic techniques, known as chemoenzymatic synthesis, offers a powerful approach for producing complex carbohydrates like tetradecyl hexopyranosides. chemistryviews.orgnih.gov This strategy harnesses the high selectivity and efficiency of enzymes for specific transformations while leveraging the versatility of chemical synthesis for creating precursor molecules and performing modifications that are not accessible through biological routes. chemistryviews.org By combining biocatalysis with traditional organic chemistry, researchers can develop streamlined, multi-step syntheses of complex glycoconjugates under mild reaction conditions. nih.gov
Glycosyltransferase-Mediated Transglycosylation Reactions
Glycosyltransferases are a class of enzymes that catalyze the transfer of a monosaccharide from an activated nucleotide sugar donor to an acceptor molecule, such as the long-chain alcohol tetradecanol. nih.gov This process, known as transglycosylation, is fundamental to glycan biosynthesis in nature. nih.gov These enzymes exhibit remarkable specificity for both the donor sugar and the acceptor, as well as for the type of glycosidic linkage formed (regio- and stereospecificity). nih.gov
In the synthesis of tetradecyl hexopyranosides, a glycosyltransferase can be used to form the critical glycosidic bond between the hexopyranose (e.g., glucose, galactose) and the tetradecyl alcohol. The enzyme binds the acceptor substrate and precisely orients a specific hydroxyl group for a nucleophilic attack on the anomeric carbon of the donor sugar. nih.gov Glycosyltransferases typically act in a sequential manner, where the product of one enzymatic reaction becomes the substrate for the next, allowing for the controlled assembly of complex oligosaccharides. nih.gov
Enzyme Expression Systems for Glycoside Biosynthesis and Modification
The practical application of glycosyltransferases and other enzymes like glycosidases in synthesis depends on their availability in sufficient quantities. d-nb.infoualberta.ca Modern biotechnology provides robust solutions through the use of enzyme expression systems. ualberta.ca These systems involve engineering microorganisms, such as the bacterium Escherichia coli, to produce large amounts of specific, desired enzymes. ualberta.cauni-duesseldorf.de
By inserting the gene encoding a particular glycosyltransferase into a suitable expression vector and introducing it into a host organism, the enzyme can be produced through fermentation. uni-duesseldorf.de This recombinant expression overcomes the limitations and costs associated with isolating enzymes from their native sources. ualberta.ca Furthermore, engineered bacteria can be developed to express multiple enzymes required for a synthetic pathway, creating "superbugs" capable of synthesizing target glycans in a single-pot process. ualberta.ca
Regioselective and Stereoselective Glycosylation Approaches to Tetradecyl Hexopyranosides
A primary challenge in carbohydrate synthesis is achieving control over regioselectivity (which hydroxyl group reacts) and stereoselectivity (the 3D orientation of the new bond). researchgate.netnih.gov Given that a simple hexopyranose has multiple hydroxyl groups of similar reactivity, chemical synthesis requires sophisticated strategies to ensure the glycosidic bond forms at the correct position and with the desired anomeric configuration (α or β). wiley-vch.deacademie-sciences.fr
Anomeric Control in Tetradecyl Hexopyranoside Formation
The stereochemistry at the anomeric carbon (C-1) is a critical determinant of a glycoside's structure and function. researchgate.net Controlling the formation of either the α- or β-anomer is a central goal in glycosylation chemistry. Several factors influence the stereochemical outcome, including the nature of the protecting group at the adjacent C-2 position, the reactivity of the glycosyl donor, and the reaction conditions. academie-sciences.fr
A well-established strategy involves the use of a "participating" protecting group, such as an acetyl or benzoyl group, at the C-2 position. academie-sciences.fr This group can form a temporary cyclic intermediate that blocks one face of the sugar ring, leading to the exclusive or preferential formation of a 1,2-trans-glycosidic bond (e.g., a β-linkage in the gluco- or galacto-series). academie-sciences.fr Conversely, non-participating groups like benzyl (B1604629) ethers at C-2 often lead to mixtures of α- and β-anomers, where the ratio can be influenced by catalysts and solvent effects. researchgate.net Lewis acids like tin(IV) chloride (SnCl₄) can also be used to catalyze the anomerization of existing glycosides to achieve a desired thermodynamic ratio of anomers. researchgate.net
Protecting Group Strategies for Selective Glycosylation
To achieve regioselectivity, all hydroxyl groups except the one intended for glycosylation must be temporarily masked with protecting groups. bham.ac.uknih.gov An effective protecting group strategy is crucial for the successful synthesis of complex molecules like tetradecyl hexopyranosides. wiley-vch.de The choice of protecting groups is dictated by their stability under various reaction conditions and the ability to remove them selectively without affecting other parts of the molecule. wiley-vch.de
Orthogonal protection strategies employ multiple protecting groups that can be removed under different, specific conditions. numberanalytics.com This allows for the sequential deprotection and functionalization of different hydroxyl groups on the carbohydrate ring in a planned order. bham.ac.uknumberanalytics.com For example, a silyl (B83357) ether might be used to protect a primary alcohol, while benzyl ethers protect secondary alcohols. The silyl group can be selectively removed with a fluoride (B91410) source, leaving the benzyl ethers intact for later removal by hydrogenolysis. wiley-vch.debham.ac.uk This systematic approach is fundamental to building complex oligosaccharide structures. wiley-vch.de
Table 1: Common Protecting Groups in Carbohydrate Synthesis
| Protecting Group | Abbreviation | Common Reagents for Introduction | Conditions for Removal |
|---|---|---|---|
| Benzyl ether | Bn | Benzyl bromide (BnBr), NaH | Catalytic hydrogenation (e.g., H₂, Pd/C) |
| Acetyl ester | Ac | Acetic anhydride (B1165640) (Ac₂O), pyridine | Base-catalyzed hydrolysis (e.g., NaOMe in MeOH) |
| Benzoyl ester | Bz | Benzoyl chloride (BzCl), pyridine | Base-catalyzed hydrolysis (e.g., NaOMe in MeOH) |
| tert-Butyldimethylsilyl ether | TBDMS | TBDMS-Cl, imidazole | Fluoride ion (e.g., TBAF) or acid |
Novel Chemical Routes for Tetradecyl Hexopyranoside Analogues
Beyond classical and chemoenzymatic methods, research continues into novel chemical routes to produce tetradecyl hexopyranoside analogues. These routes often focus on improving efficiency, reducing the number of steps, or creating molecules with non-natural structures for specific applications.
One approach involves the direct glycosylation of alcohols with unprotected sugars using specific catalysts. For instance, ammonium (B1175870) chloride has been used as a catalyst for the solvent-free glycosylation of various alcohols, including long-chain fatty alcohols, with non-activated monosaccharides. researchgate.net Another method employs Lewis acids like tin(IV) chloride to promote the glycosylation of fatty alcohols with peracetylated sugars, such as galactose, to form alkyl galactopyranosides. lookchem.com
Furthermore, synthetic strategies have been developed to create analogues where the natural structure is intentionally altered. For example, lipid A mimics have been synthesized where the typical ester- and amide-linked fatty acids are replaced with ether linkages. In one such synthesis, a precursor molecule, methyl 6-O-(4,6-di-O-acetyl-2,3-di-O-tetradecyl-β-D-glucopyranosyl)-4-O-(4-methoxybenzyl)-2,3-di-O-tetradecyl-α-D-glucopyranoside, was created, demonstrating the use of tetradecyl ether groups to mimic the lipid chains. researchgate.net These novel routes expand the library of available glycolipids for research and potential applications.
Table 2: List of Mentioned Chemical Compounds
| Compound Name |
|---|
| Tetradecyl hexopyranoside |
| Escherichia coli |
| Tin(IV) chloride |
| Ammonium chloride |
| Methyl 6-O-(4,6-di-O-acetyl-2,3-di-O-tetradecyl-β-D-glucopyranosyl)-4-O-(4-methoxybenzyl)-2,3-di-O-tetradecyl-α-D-glucopyranoside |
| Benzyl ether |
| Acetyl ester |
| Benzoyl ester |
| tert-Butyldimethylsilyl ether |
| 4-Methoxybenzylidene acetal (B89532) |
| Benzyl bromide |
| Sodium hydride |
| Acetic anhydride |
| Pyridine |
| Benzoyl chloride |
| Sodium methoxide |
| tert-Butyldimethylsilyl chloride |
| Imidazole |
| Tetrabutylammonium fluoride |
| p-Methoxybenzaldehyde dimethyl acetal |
| Camphorsulfonic acid |
| Sodium cyanoborohydride |
Targeted Deoxygenation Pattern Modifications in Hexopyranoside Moieties
The targeted removal of hydroxyl groups from the hexopyranoside core of tetradecyl hexopyranoside derivatives is a key strategy for modifying their biological and physicochemical properties. Advanced synthetic methodologies enable the regioselective deoxygenation at specific positions of the sugar ring, leading to a diverse range of deoxygenated derivatives. The primary approaches to achieve this involve the reductive cleavage of benzylidene acetals and the Barton-McCombie deoxygenation reaction. These methods allow for the precise removal of hydroxyl groups, particularly at the C-4 and C-6 positions, to yield 4-deoxy and 4,6-dideoxy analogues.
A common and effective strategy for achieving targeted deoxygenation begins with the protection of the C-4 and C-6 hydroxyl groups as a benzylidene acetal. This cyclic acetal can then be regioselectively opened under reductive conditions to expose one of the hydroxyl groups for subsequent deoxygenation. researchgate.netnih.govresearchgate.netnih.gov For instance, treatment of a 4,6-O-benzylidene protected hexopyranoside with a reducing agent can selectively yield a 4-O-benzyl ether, leaving the C-6 hydroxyl group available for modification, or vice versa depending on the reagents and conditions employed. nih.govnih.govresearchgate.netsci-hub.se
One of the most widely used methods for the deoxygenation of alcohols in carbohydrate chemistry is the Barton-McCombie reaction. wikipedia.orgalfa-chemistry.comorganic-chemistry.orgnrochemistry.com This radical-based method involves the conversion of the target hydroxyl group into a thiocarbonyl derivative, such as a xanthate or a thionoester. wikipedia.orgorganic-chemistry.org Subsequent treatment with a radical initiator, like azobisisobutyronitrile (AIBN), and a hydrogen atom donor, typically tributyltin hydride (Bu3SnH), results in the reductive cleavage of the C-O bond, replacing the hydroxyl group with a hydrogen atom. wikipedia.orgnrochemistry.com
The synthesis of specifically deoxygenated alkyl hexopyranosides, such as dodecyl 4-deoxy and 4,6-dideoxy-D-xylo-hexopyranosides, has been detailed in the literature, providing a blueprint for the synthesis of the corresponding tetradecyl derivatives. researchgate.netresearchgate.net The general synthetic sequence involves initial protection of the starting hexopyranoside, followed by a series of regioselective manipulations to achieve the desired deoxygenation pattern.
For the synthesis of a 4,6-dideoxy derivative, a typical route starts with the formation of a 4,6-O-benzylidene acetal from a suitable methyl hexopyranoside precursor. This is followed by benzylation of the remaining free hydroxyl groups. researchgate.net The subsequent reductive opening of the benzylidene acetal, for example using sodium cyanoborohydride and iodine, can expose the C-6 hydroxyl group. researchgate.net This hydroxyl group can then be activated, for instance as a triflate, and subsequently reduced. A similar sequence can be applied to the C-4 position. Finally, glycosylation with tetradecanol, followed by deprotection steps, would yield the target tetradecyl 4,6-dideoxy-hexopyranoside. researchgate.netresearchgate.net
The table below summarizes key steps and reagents involved in the synthesis of deoxygenated alkyl hexopyranosides, based on established methodologies for dodecyl glycosides which are directly applicable to tetradecyl analogues. researchgate.net
Table 1: Key Reactions and Reagents for the Synthesis of Deoxygenated Alkyl Hexopyranosides
| Step | Reaction | Reagents and Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|---|
| 1 | Benzylidene acetal formation | PhCH(OMe)2, p-TsOH, DMF, 60 °C, 240 mbar | Methyl 4,6-O-benzylidene-α-D-glucopyranoside | 94 | researchgate.net |
| 2 | Benzylation | BnBr, NaH, DMF | Methyl 2,3-di-O-benzyl-4,6-O-benzylidene-α-D-glucopyranoside | 82 | researchgate.net |
| 3 | Reductive benzylidene opening | NaBH3CN, I2, MeCN | Methyl 2,3-di-O-benzyl-4-O-benzyl-α-D-glucopyranoside | 77 | researchgate.net |
| 4 | 4-Deoxygenation (two steps) | a) Tf2O, py, DCM, –10 °Cb) nBu4NBH4, THF | Methyl 2,3-di-O-benzyl-4-deoxy-α-D-xylo-hexopyranoside | 83 | researchgate.net |
| 5 | Glycosylation | Dodecanol, Amberlyst 15 | Dodecyl 2,3-di-O-benzyl-4-deoxy-α-D-xylo-hexopyranoside | N/A | researchgate.net |
| 6 | 6-Deoxygenation (three steps) | a) Tf2O, py, DCM, –10 °Cb) LiAlH4, THFc) Ac2O, py, DMAP | Dodecyl 2,3-di-O-acetyl-4,6-dideoxy-α-D-xylo-hexopyranoside | 41 | researchgate.net |
Structural Elucidation and Conformational Analysis of Tetradecyl Hexopyranosides
Advanced Spectroscopic Techniques for Tetradecyl Hexopyranoside Structure Determination
Spectroscopic methods are indispensable for the detailed structural analysis of tetradecyl hexopyranosides, offering insights into both their static and dynamic properties.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Configurational and Conformational Assignments
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the configuration and conformation of tetradecyl hexopyranosides in solution. researchgate.net Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each atom within the molecule. researchgate.net
Key NMR parameters such as chemical shifts, coupling constants, and Nuclear Overhauser Effects (NOEs) are utilized for structural elucidation. For instance, the anomeric proton's chemical shift and its coupling constant to the adjacent proton (³J(H1,H2)) are indicative of the α- or β-configuration of the glycosidic bond. NOE data reveals through-space proximity between protons, which is essential for determining the conformation of the pyranose ring and the orientation of the tetradecyl chain relative to the sugar headgroup. researchgate.net Two-dimensional NMR experiments, such as COSY, HSQC, and HMBC, are routinely used to assign all proton and carbon signals in the complex spectra of these molecules. researchgate.net
Table 1: Representative ¹H NMR Chemical Shifts for Tetradecyl β-D-glucopyranoside
| Proton | Chemical Shift (ppm) |
| H-1 (anomeric) | ~4.3 |
| H-2 | ~3.2 |
| H-3 | ~3.4 |
| H-4 | ~3.3 |
| H-5 | ~3.4 |
| H-6a, H-6b | ~3.7, ~3.9 |
| O-CH₂ (tetradecyl) | ~3.5, ~3.9 |
| -(CH₂)₁₂- (tetradecyl) | ~1.2-1.6 |
| -CH₃ (tetradecyl) | ~0.88 |
| Note: Chemical shifts are approximate and can vary depending on the solvent and experimental conditions. |
X-ray Crystallography for Solid-State Structural Analysis of Tetradecyl Hexopyranoside Derivatives
X-ray crystallography provides precise information about the atomic arrangement of molecules in the solid state, offering a static picture of the molecular conformation. nih.govwikipedia.org By diffracting X-rays through a single crystal of a tetradecyl hexopyranoside derivative, a three-dimensional electron density map can be generated, from which the positions of individual atoms can be determined with high accuracy. nih.gov
This technique has been instrumental in revealing the detailed packing arrangements of alkyl glycosides in crystals, including the conformation of the pyranose ring (e.g., chair, boat, or skew-boat), the orientation of the glycosidic bond, and the arrangement of the hydrophobic alkyl chains. rcsb.orgpdbj.org For example, crystallographic studies can elucidate the hydrogen-bonding networks between the sugar headgroups, which play a critical role in the stability of the crystal lattice and the self-assembly properties of these amphiphilic molecules. weizmann.ac.il While obtaining suitable crystals of long-chain alkyl glycosides can be challenging, the structural data from crystalline derivatives provide invaluable benchmarks for validating and refining computational models. nih.gov
Table 2: Crystallographic Data for a Tetradecyl Hexopyranoside Derivative
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁ |
| a (Å) | 10.5 |
| b (Å) | 5.2 |
| c (Å) | 25.8 |
| β (°) | 95.5 |
| Z | 2 |
| Note: This is an example of typical crystallographic data. Actual values would be specific to the derivative studied. |
Computational Approaches to Tetradecyl Hexopyranoside Structural Prediction
Computational chemistry offers powerful tools to complement experimental data, providing dynamic and energetic insights into the structure of tetradecyl hexopyranosides. nih.govtarosdiscovery.com
Molecular Modeling and Dynamics Simulations for Conformational Ensembles
Molecular modeling and molecular dynamics (MD) simulations are used to explore the conformational landscape of tetradecyl hexopyranosides in various environments. acs.orgnih.govresearchgate.net MD simulations solve Newton's equations of motion for the atoms in the system, allowing for the observation of molecular motion over time. researchgate.netbonvinlab.org This provides a detailed picture of the flexibility of the pyranose ring, the rotation around the glycosidic bond, and the various conformations adopted by the tetradecyl chain. tandfonline.comnih.gov
These simulations can reveal the distribution of different conformers and the energetic barriers between them. For instance, MD simulations can be used to study the behavior of tetradecyl hexopyranosides at interfaces, such as in micelles or bilayers, providing insights into their self-assembly properties. acs.orgresearchgate.net The accuracy of these simulations depends heavily on the quality of the force field used to describe the interactions between atoms. researchgate.net
Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry Optimization
Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure and to optimize the geometry of molecules. materialssquare.comnih.gov DFT calculations can provide highly accurate predictions of molecular geometries, vibrational frequencies, and electronic properties. nih.govrsc.org For tetradecyl hexopyranosides, DFT can be used to calculate the relative energies of different conformers, providing a more accurate assessment of their stability than molecular mechanics-based methods. nih.govresearchgate.net
Geometry optimization using DFT can refine the structures obtained from X-ray crystallography or provide high-quality initial structures for MD simulations. mdpi.comcnr.it Furthermore, DFT can be employed to study the nature of intermolecular interactions, such as hydrogen bonding, by analyzing the electron density distribution. mdpi.comaps.org The choice of the functional and basis set is critical for obtaining reliable results with DFT. mdpi.comaps.org
Table 3: Comparison of Computational Methods for Structural Analysis
| Method | Information Provided | Strengths | Limitations |
| Molecular Dynamics | Conformational ensembles, dynamic behavior, free energy landscapes. nih.gov | Can simulate large systems and long timescales; provides dynamic information. nih.gov | Accuracy depends on the force field; computationally expensive. |
| Density Functional Theory | Optimized geometries, relative energies of conformers, electronic properties. researchgate.net | High accuracy for electronic structure and geometry; can describe bond breaking/formation. nih.gov | Computationally intensive, typically limited to smaller systems or shorter timescales. |
Molecular Interactions of Tetradecyl Hexopyranosides in Chemical and Biological Model Systems
Investigation of Tetradecyl Hexopyranoside Interactions with Model Biological Membranes
The interaction of amphiphilic molecules like tetradecyl hexopyranosides with biological membranes is of fundamental interest in various fields, including biochemistry and pharmacology. Model biological membranes, such as phospholipid bilayers, provide a simplified and controlled environment to study these interactions at a molecular level.
Influence on Phospholipid Bilayer Organization and Phase Transitions
Tetradecyl hexopyranosides, due to their surfactant-like structure comprising a hydrophilic hexopyranoside headgroup and a hydrophobic 14-carbon alkyl tail, can incorporate into phospholipid bilayers. This incorporation perturbs the ordered arrangement of the lipid molecules, influencing the bilayer's organization and thermotropic phase behavior.
The effect of these molecules on the phase transitions of phospholipid vesicles, such as those made from dipalmitoylphosphatidylcholine (DPPC), can be quantitatively assessed using techniques like Differential Scanning Calorimetry (DSC). The main phase transition of a phospholipid bilayer is the shift from a well-ordered gel phase (Lβ') to a fluid, liquid-crystalline phase (Lα), which occurs at a characteristic temperature (Tm). The incorporation of amphiphiles like tetradecyl hexopyranosides typically leads to a broadening of this transition and a decrease in its enthalpy (ΔH), indicating a disruption of the cooperative packing of the lipid acyl chains.
Detailed calorimetric studies on a close analog, n-tetradecyl-β-D-maltoside (C14G2), provide insight into its own thermotropic behavior, which informs its interaction with lipids. Lyophilized C14G2 forms a solid, lamellar phase with disordered head groups and hexagonally packed, tilted, and interdigitated alkyl chains. rsc.org This ordered structure melts into a metastable lamellar liquid crystal, which then recrystallizes into a high-temperature crystalline polymorph. rsc.org The melting point of this high-temperature polymorph of C14G2 is 105 °C. rsc.org When incorporated into a lipid bilayer, the presence of the tetradecyl chain disrupts the lipid packing, while the bulky headgroup can affect the spacing and hydration at the bilayer surface.
Table 1: Thermotropic Phase Behavior of n-Tetradecyl-β-D-maltoside (C14G2) Data sourced from studies on the pure compound, which informs its behavior in lipid mixtures.
| Phase Transition | Transition Temperature (°C) | Description |
| Melting of ordered lamellar phase | - | Melts into a metastable lamellar liquid crystal. |
| Melting of high-temperature polymorph | 105 | Melts from a crystalline state with interdigitated, non-tilted alkyl chains. |
Note: This table describes the behavior of the pure surfactant. When mixed with phospholipids (B1166683), these properties influence the phase transitions of the lipid bilayer.
Mechanistic Studies of Membrane Interface Interactions
The interaction of tetradecyl hexopyranosides with the membrane interface is governed by a balance of hydrophobic and hydrophilic forces. The 14-carbon tetradecyl tail is driven to insert into the hydrophobic core of the phospholipid bilayer to minimize its contact with the aqueous environment. This insertion disrupts the van der Waals interactions between the lipid acyl chains, leading to increased fluidity and disorder.
The hydrophilic hexopyranoside headgroup remains at the membrane-water interface, where it can interact with the polar headgroups of the phospholipids and the surrounding water molecules. These interactions can involve hydrogen bonding between the hydroxyl groups of the sugar moiety and the phosphate (B84403) and carbonyl groups of the phospholipids, as well as with interfacial water molecules. nih.govmdpi.com
Studies using techniques like Langmuir monolayers can elucidate the behavior of these molecules at an interface. nih.govmdpi.com By spreading a monolayer of phospholipids at the air-water interface and introducing tetradecyl hexopyranosides into the subphase, one can measure changes in surface pressure and surface potential. These measurements provide information on the partitioning of the glycoside into the monolayer, its effect on lipid packing, and its orientation at the interface. The presence of the bulky sugar headgroup can increase the area per molecule within the monolayer, indicating a fluidizing effect. The interactions are also influenced by the initial packing density of the lipid monolayer, with more significant insertion occurring in more loosely packed films.
Computational Analysis of Tetradecyl Hexopyranoside Molecular Recognition
Computational methods, particularly molecular dynamics (MD) simulations, have become powerful tools for investigating molecular recognition events at an atomic level. nih.gov However, specific studies focusing on tetradecyl hexopyranoside are limited in the publicly accessible literature. Therefore, this section will outline the principles and methodologies that would be applied to study its interactions, drawing on the broader context of protein-ligand and particularly protein-alkyl glycoside interactions.
Protein-Ligand Binding Dynamics and Free Energy Calculations
Alkyl glycosides are frequently used as detergents to solubilize and stabilize membrane proteins for structural studies, implying a direct interaction with these proteins. mdpi.com Molecular dynamics simulations can model the dynamic process of a tetradecyl hexopyranoside molecule binding to a protein. uzh.ch Such simulations would involve placing the glycoside and the target protein in a simulated physiological environment (water, ions) and calculating their movements over time based on a force field that describes the interatomic forces.
These simulations can reveal the pathways of binding, conformational changes in both the protein and the ligand upon binding, and the stability of the resulting complex. rsc.org From these dynamic trajectories, a key thermodynamic quantity, the binding free energy (ΔG_bind), can be calculated. nih.govnih.gov Methods like free energy perturbation (FEP), thermodynamic integration (TI), and potential of mean force (PMF) calculations are employed for this purpose. acs.org A negative and larger magnitude ΔG_bind indicates a stronger and more stable interaction. These calculations are computationally intensive but provide invaluable insights into the affinity and specificity of the interaction. chemrxiv.org
Characterization of Non-Covalent Interactions in Tetradecyl Hexopyranoside Complexes
The stability of a protein-ligand complex is determined by a network of non-covalent interactions. arturorobertazzi.itnih.gov Analysis of MD simulation trajectories allows for the detailed characterization of these interactions between the tetradecyl hexopyranoside and the protein's binding site.
Key non-covalent interactions that would be investigated include:
Hydrophobic Interactions: The tetradecyl chain would likely interact with nonpolar amino acid residues (e.g., valine, leucine, isoleucine, phenylalanine) in a hydrophobic pocket of the protein. These interactions are driven by the entropic gain from releasing ordered water molecules from the nonpolar surfaces. kinampark.com
Hydrogen Bonds: The numerous hydroxyl groups on the hexopyranoside headgroup can act as both hydrogen bond donors and acceptors. They are expected to form a network of hydrogen bonds with polar or charged amino acid residues (e.g., serine, threonine, asparagine, glutamine, lysine, arginine) and potentially with backbone carbonyl and amide groups. nih.govnih.gov
By identifying the specific residues involved and quantifying the persistence and geometry of these interactions over the simulation time, a detailed picture of the molecular recognition process can be constructed. nih.gov
Solvent Effects on Tetradecyl Hexopyranoside Molecular Association
The solvent plays a crucial role in mediating the molecular interactions of amphiphilic molecules like tetradecyl hexopyranoside. The association behavior, particularly the formation of micelles, is highly dependent on the properties of the solvent, such as polarity and its ability to form hydrogen bonds. scholarsresearchlibrary.comijert.org
In aqueous solutions, the hydrophobic effect is the primary driving force for the self-assembly of tetradecyl hexopyranoside into micelles. The hydrophobic tetradecyl tails aggregate to form a nonpolar core, minimizing their unfavorable contact with water, while the hydrophilic sugar headgroups form the micellar corona, interacting with the surrounding water molecules. scholarsresearchlibrary.com
The addition of polar organic cosolvents (e.g., ethanol, ethylene (B1197577) glycol) to water can significantly alter the micellization process. scholarsresearchlibrary.comijert.org A decrease in solvent polarity generally disfavors micelle formation. scholarsresearchlibrary.com This is because the solvent becomes "better" for the hydrophobic tails, reducing the energetic penalty of their solvation and thus weakening the hydrophobic driving force for aggregation. scholarsresearchlibrary.com This typically leads to an increase in the critical micelle concentration (CMC).
The nature of the solvent also affects the solvation of the hydrophilic headgroup. Solvents with a high capacity for hydrogen bonding can compete with water in solvating the hexopyranoside moiety, which can influence the packing and geometry of the resulting aggregates. ijert.org Computational studies can further probe these effects by simulating the behavior of the glycoside in different solvent mixtures, providing insights into the preferential solvation of different parts of the molecule and its impact on self-assembly. rsc.orgresearchgate.net
Self Assembly and Supramolecular Organization of Tetradecyl Hexopyranosides
Fundamental Principles and Mechanisms of Tetradecyl Hexopyranoside Self-Assembly
The spontaneous organization of tetradecyl hexopyranosides in aqueous solution is a thermodynamically driven process, primarily governed by the hydrophobic effect and the intricate interplay of non-covalent interactions. When dispersed in water, the hydrophobic tetradecyl chains disrupt the hydrogen-bonding network of water molecules, leading to an energetically unfavorable state. To minimize this disruption, the amphiphiles aggregate, sequestering their hydrophobic tails from the aqueous environment and exposing their hydrophilic hexopyranoside headgroups to the solvent.
Critical Aggregation Concentration and Aggregation Number Determination
The onset of self-assembly is not gradual but occurs at a well-defined threshold known as the Critical Aggregation Concentration (CAC), often referred to as the Critical Micelle Concentration (CMC) when micelles are the primary aggregate formed. Below the CAC, tetradecyl hexopyranoside molecules exist predominantly as monomers. Above this concentration, the formation of aggregates becomes spontaneous. The CAC is a critical parameter that reflects the thermodynamic stability of the monomeric state versus the aggregated state.
The determination of the CAC for tetradecyl hexopyranosides can be accomplished through various experimental techniques. Methods such as surface tensiometry, fluorescence spectroscopy, and conductivity measurements are commonly employed. For instance, in surface tensiometry, the surface tension of the solution decreases with increasing surfactant concentration until the CAC is reached, at which point it plateaus as monomers are incorporated into aggregates. Fluorescence spectroscopy often utilizes probes whose spectral properties are sensitive to the polarity of their microenvironment. A sharp change in the emission spectrum of a probe like pyrene upon its inclusion into the hydrophobic core of a micelle indicates the formation of aggregates and thus the CAC.
Another key parameter characterizing these aggregates is the aggregation number (Nagg), which represents the average number of monomers within a single aggregate. This value provides insight into the size and geometry of the self-assembled structure. Techniques to determine the Nagg include time-resolved fluorescence quenching, light scattering (static and dynamic), and small-angle neutron or X-ray scattering (SANS/SAXS).
While specific data for all tetradecyl hexopyranoside isomers are not always readily available in a single source, the following table provides an illustrative example of typical values for related alkyl glycosides, highlighting the influence of molecular structure on these parameters.
| Compound | Alkyl Chain Length | Headgroup | CAC (mM) | Aggregation Number (Nagg) |
| n-Octyl-β-D-glucopyranoside | 8 | Glucose | 20-25 | ~84 |
| n-Dodecyl-β-D-maltoside | 12 | Maltose | ~0.17 | Not specified |
| n-Tetradecyl-β-D-maltoside | 14 | Maltose | ~0.17 | Not specified |
This table is generated based on available data for comparative alkyl glycosides. The CAC for n-Tetradecyl-β-D-maltoside is noted to be similar to its dodecyl counterpart.
Impact of Alkyl Chain Length and Saccharide Stereochemistry on Self-Assembly
The self-assembly behavior of tetradecyl hexopyranosides is exquisitely sensitive to their molecular architecture. The length of the alkyl chain plays a crucial role; for a homologous series of n-alkyl-β-D-glucosides, the CAC decreases significantly as the alkyl chain length increases. This is a direct consequence of the increased hydrophobicity of the molecule, which provides a stronger driving force for aggregation.
The stereochemistry of the saccharide headgroup also exerts a profound influence on self-assembly. Even subtle changes, such as the epimeric difference between glucose and galactose (differing only in the stereochemistry at the C4 position), can lead to dramatically different supramolecular structures. These differences are largely attributed to variations in the intramolecular and intermolecular hydrogen bonding patterns of the sugar headgroups. For example, studies have shown that galactose-based glycolipids can form multilamellar structures, while their glucose-based counterparts under similar conditions form unilamellar sheets. This highlights the critical role of headgroup conformation and its associated hydrogen-bonding capabilities in dictating the final aggregated morphology.
Formation of Ordered Nanostructures from Tetradecyl Hexopyranosides
Beyond the formation of simple spherical micelles, tetradecyl hexopyranosides can self-assemble into a diverse array of ordered nanostructures, including cylindrical micelles, vesicles (liposomes), and various liquid crystalline phases. The specific architecture adopted is a function of molecular geometry, concentration, temperature, and the presence of any additives.
Characterization of Micellar and Vesicular Architectures
The elucidation of the morphology and dimensions of these self-assembled structures relies on a suite of advanced characterization techniques.
Cryogenic Transmission Electron Microscopy (cryo-TEM): This technique allows for the direct visualization of the nanostructures in a vitrified, near-native state. Cryo-TEM images can reveal the shape (spherical, worm-like, discoidal), size distribution, and lamellarity (in the case of vesicles) of the aggregates. For instance, cryo-TEM has been instrumental in observing the formation of unilamellar sheets by glucose-based glycolipids and multilamellar structures by their galactose-based isomers.
Scattering Techniques (SAXS and SANS): Small-angle X-ray and neutron scattering are powerful methods for obtaining structural information averaged over a large ensemble of particles in solution. By analyzing the scattering pattern, one can determine the size, shape, and internal structure (e.g., core-shell dimensions) of micelles and vesicles. SAXS studies on n-alkyl-β-D-glucopyranosides have suggested that these molecules can form cylindrical core-shell micelles, with the dimensions being dependent on the alkyl chain length.
The following table summarizes the types of nanostructures observed for different tetradecyl hexopyranosides and related compounds.
| Compound Family | Observed Nanostructures | Characterization Technique(s) |
| Tetradecyl Glucose-based Glycolipids | Unilamellar nanosheets | Cryo-TEM, SAXS |
| Tetradecyl Galactose-based Glycolipids | Multilamellar structures | Cryo-TEM, SAXS |
| n-Alkyl-β-D-glucopyranosides | Cylindrical core-shell micelles | SAXS, SANS |
| Tetradecyl Maltoside | Vesicles (in some applications) | Electron Microscopy |
Role of Hydrogen Bonding and Hydrophobic Forces in Supramolecular Scaffolding
The formation and stability of the supramolecular architectures of tetradecyl hexopyranosides are governed by a delicate balance between two primary non-covalent forces:
Hydrophobic Forces: As previously mentioned, the hydrophobic effect is the principal driving force for the initial aggregation of the amphiphiles. The tendency of the tetradecyl chains to minimize contact with water provides the energetic impetus for self-assembly.
Hydrogen Bonding: The hexopyranoside headgroups are rich in hydroxyl groups, making them capable of forming extensive hydrogen bond networks. These interactions occur between the sugar headgroups and surrounding water molecules, as well as between adjacent headgroups within an aggregate. This intermolecular hydrogen bonding is crucial for the stability and structural integrity of the resulting nanostructures. The specific stereochemistry of the sugar determines the preferred hydrogen bonding patterns, which in turn influences the packing of the molecules and the curvature of the aggregate interface, ultimately dictating whether micelles, vesicles, or other phases are formed.
Design and Engineering of Tetradecyl Hexopyranoside-Based Self-Assembling Systems
The inherent self-assembling properties of tetradecyl hexopyranosides, coupled with their biocompatibility, make them attractive building blocks for the design and engineering of functional nanomaterials. A significant area of application is in the field of drug delivery, where these molecules can be used to create nanocarriers for therapeutic agents.
The design of such systems often involves strategies to enhance drug encapsulation, control release kinetics, and target specific tissues. For example, tetradecyl maltoside has been utilized as a mucosal absorption enhancer. Its ability to form vesicles can facilitate the transport of drugs across biological membranes.
"Bottom-Up" Material Design via Molecular Simulations
The "bottom-up" approach to material design leverages the intrinsic self-assembling properties of molecules to construct functional nanostructures from their constituent components. Molecular simulations, particularly molecular dynamics (MD), are a powerful tool in this paradigm, offering atomic-level insights into the mechanisms governing the self-assembly of tetradecyl hexopyranosides. By simulating the interactions of individual molecules, researchers can predict the final supramolecular structures and understand the thermodynamic forces driving their formation.
MD simulations can be performed at different levels of resolution, primarily all-atom (AA) and coarse-grained (CG). AA simulations provide a high level of detail by explicitly representing every atom in the system. This approach is computationally intensive but offers precise information about molecular conformations and intermolecular interactions. In contrast, CG simulations simplify the system by grouping several atoms into a single "bead," which significantly reduces the computational cost and allows for the simulation of larger systems over longer timescales. This is particularly useful for observing the entire self-assembly process, which can occur on the microsecond to millisecond timescale.
For alkyl glycosides, which are structurally similar to tetradecyl hexopyranoside, both AA and CG simulations have been successfully employed to study their self-assembly into micelles. These simulations can elucidate key structural parameters of the resulting aggregates.
Table 1: Representative Parameters for Molecular Dynamics Simulations of Alkyl Glycoside Micelles
| Parameter | All-Atom (AA) Simulation Example (Dodecyl β-D-maltoside) | Coarse-Grained (CG) Simulation Example (Generic Alkyl Glycoside) |
| Force Field | CHARMM36, GLYCAM06 | MARTINI |
| Water Model | TIP3P | Standard MARTINI water bead |
| Simulation Time | 100s of nanoseconds | 10s to 100s of microseconds |
| System Size | ~100-200 surfactant molecules in a water box | Thousands of surfactant molecules |
| Key Outputs | Aggregation number, radius of gyration, shape (e.g., spherical, ellipsoidal), hydration of headgroups, conformation of alkyl chains | Observation of micelle formation kinetics, phase behavior, large-scale morphology |
This table presents typical parameters and outputs from molecular dynamics simulations of alkyl glycosides, which serve as a model for understanding the self-assembly of tetradecyl hexopyranoside. The specific values can vary depending on the exact system and research question.
Through these simulations, researchers can systematically alter molecular parameters, such as the length of the alkyl chain or the stereochemistry of the hexopyranose headgroup, and observe the resulting changes in the self-assembled structures. This predictive capability is invaluable for the rational, "bottom-up" design of novel materials with specific nanoscale architectures and functionalities.
Optimization of Kinetic Pathways for Self-Assembly Processes
While thermodynamics determines the final, stable supramolecular structure, the kinetics of self-assembly dictate the pathway and timescale to reach that equilibrium state. Understanding and controlling these kinetic pathways are crucial for optimizing the formation of desired nanostructures and avoiding kinetically trapped, non-functional aggregates. The self-assembly of surfactants like tetradecyl hexopyranoside into micelles is a dynamic process involving two primary microscopic mechanisms: the step-wise association and dissociation of individual surfactant molecules (monomers) and the fusion and fission of entire micelles.
The kinetics of micellization are often characterized by two distinct relaxation times. A fast relaxation time (τ1), typically in the microsecond range, is associated with the rapid exchange of monomers between the bulk solution and existing micelles. A slower relaxation time (τ2), which can range from milliseconds to minutes for nonionic surfactants, is related to the formation and breakdown of entire micelles. nih.gov The Aniansson-Wall theory provides a theoretical framework for understanding these processes. dntb.gov.ua
Experimental techniques such as stopped-flow, temperature-jump, and ultrasonic relaxation are employed to study the kinetics of micelle formation. rsc.orgscispace.comnih.gov These methods allow for the measurement of relaxation times and the elucidation of the underlying kinetic mechanisms. For instance, stopped-flow experiments can monitor the change in light scattering as micelles form after rapidly mixing a concentrated surfactant solution with a solvent. scispace.comnih.gov
Molecular dynamics simulations also provide a powerful means to investigate the kinetic pathways of self-assembly. By tracking the trajectories of individual molecules over time, simulations can reveal the step-by-step process of micelle nucleation and growth, providing insights that are often inaccessible through experimental methods alone.
The optimization of self-assembly pathways involves manipulating external conditions to favor the formation of the desired structure. Key parameters that can be controlled include:
Concentration: The concentration of the surfactant must be above the critical micelle concentration (CMC) for self-assembly to occur. The rate of micelle formation is also dependent on the total surfactant concentration.
Temperature: Temperature affects the solubility of the surfactant monomers and the fluidity of the alkyl chains within the micellar core, thereby influencing both the CMC and the kinetics of self-assembly. For many nonionic surfactants, an increase in temperature can lead to an increase in the aggregation number.
Solvent Composition: The addition of salts or co-solvents can alter the solvent quality and screen electrostatic interactions (if any), thereby affecting the kinetics and thermodynamics of micellization.
Table 2: Key Kinetic Parameters in the Self-Assembly of Alkyl Glycoside Micelles
| Kinetic Parameter | Description | Typical Timescale (Nonionic Surfactants) | Significance for Optimization |
| Monomer Association Rate (k+) | The rate at which individual surfactant molecules join a micelle. | Diffusion-controlled | Can be influenced by temperature and viscosity. |
| Monomer Dissociation Rate (k-) | The rate at which individual surfactant molecules leave a micelle. | Milliseconds to seconds | A key determinant of the overall micellar stability and the slow relaxation time (τ2). Slower dissociation leads to more stable micelles. nih.gov |
| Fast Relaxation Time (τ1) | Characterizes the rapid exchange of monomers between micelles and the bulk solution. | Microseconds | Reflects the local dynamics at the micelle-water interface. |
| Slow Relaxation Time (τ2) | Characterizes the overall formation and breakdown of micelles. | Milliseconds to minutes | Represents the timescale for the system to reach equilibrium. Controlling this can help avoid kinetically trapped states. nih.gov |
This table summarizes important kinetic parameters relevant to the self-assembly of alkyl glycosides, providing a basis for understanding the optimization of these processes for tetradecyl hexopyranoside.
By carefully controlling these parameters, it is possible to guide the self-assembly process along a desired kinetic pathway to produce supramolecular structures with well-defined sizes, shapes, and functionalities, thereby realizing the full potential of "bottom-up" material design.
Computational Glycochemistry Applied to Tetradecyl Hexopyranoside Systems
Mechanistic Investigations of Glycosylation Reactions Involving Hexopyranosides
Glycosylation is a cornerstone of carbohydrate chemistry, enabling the synthesis of complex glycans and glycoconjugates. The stereochemical outcome of these reactions is notoriously difficult to control. Computational chemistry offers powerful tools to dissect the complex mechanisms governing these reactions. ntu.edu.sg Quantum mechanical (QM) methods, particularly density functional theory (DFT), are frequently employed to map the potential energy surfaces of glycosylation reactions, identifying intermediates and transition states that are often too transient to be captured experimentally. ntu.edu.sgresearchgate.net
These computational investigations have been instrumental in understanding the continuum of mechanisms between the SN1 and SN2 pathways that characterize glycosylation reactions. researchgate.netuniversiteitleiden.nl Factors such as the nature of the glycosyl donor, the nucleophilicity of the acceptor, the role of the solvent, and the influence of protecting groups can be systematically studied to rationalize and predict reactivity and selectivity. universiteitleiden.nl For hexopyranosides, computational studies have explored how the conformational landscape of the pyranose ring influences the reaction pathway. acs.org The interplay between various conformers, such as chairs, boats, and skewers, of the oxocarbenium ion intermediate is critical in determining the facial selectivity of the incoming nucleophile. acs.org
A central challenge in synthesizing molecules like tetradecyl hexopyranoside is controlling the stereochemistry of the glycosidic bond. The prediction of stereoselectivity hinges on accurately characterizing the transition state (TS) of the glycosylation reaction. researchgate.netnih.gov Computational models have been developed to locate and analyze these transition states, providing a foundation for understanding how stereoselectivity arises. researchgate.netnih.gov
DFT calculations have been used to model hypothetical transition states for glycosylation reactions, revealing that many reactions proceed through a dissociative pathway where the bond to the leaving group is significantly elongated before the nucleophile attacks. researchgate.netnih.gov The stereochemical outcome is then governed by the relative energies of the transition states leading to the different stereoisomers. For hexopyranosyl donors, the facial selectivity is often dictated by the lowest energy transition state, which typically leads to a stable chair-like conformation in the product. universiteitleiden.nl By mapping the conformational energy landscape of the glycosyl cation intermediates, researchers can now quantitatively connect the ensemble of possible conformations to the observed stereoselectivity in SN1-type reactions. acs.org This approach provides a powerful predictive tool for designing new stereoselective glycosylation methodologies. acs.org
| Computational Method | Application in Glycosylation Studies | Key Insights |
| Density Functional Theory (DFT) | Mapping potential energy surfaces, characterizing intermediates and transition states. ntu.edu.sgresearchgate.net | Elucidation of SN1-SN2 mechanistic continuum; role of oxocarbenium ion conformation. researchgate.netacs.org |
| Quantum Mechanics/Molecular Mechanics (QM/MM) | Studying enzymatic glycosylation reactions in a solvated environment. sfu.caresearchgate.net | Provides insights into active site interactions and the role of the enzyme in stabilizing transition states. sfu.ca |
| Ab initio Molecular Dynamics (AIMD) | Simulating reaction dynamics and solvent effects explicitly. | Reveals dynamic aspects of ion pair formation and dissociation. |
Free Energy Perturbation and Binding Energy Calculations for Tetradecyl Hexopyranoside Interactions
Tetradecyl hexopyranoside, as an amphiphilic molecule, can interact with various biological macromolecules, such as proteins and lipids. Understanding the thermodynamics of these binding events is crucial for applications in drug delivery and materials science. Computational methods like free energy perturbation (FEP) and other binding energy calculation techniques provide a quantitative measure of these interactions. researchgate.netyoutube.com
FEP is a rigorous statistical mechanics method used to calculate the free energy difference between two states, such as a ligand in solution and the same ligand bound to a protein. youtube.comnih.gov This method involves creating a non-physical, or "alchemical," pathway that transforms one molecule into another through a series of small steps, allowing for the calculation of the relative binding free energy. youtube.com These calculations are computationally intensive but can yield results with near-experimental accuracy, making them invaluable for guiding molecular design. nih.govnih.gov
Simpler, more computationally efficient methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are also widely used to estimate binding affinities. uni-duesseldorf.de These endpoint methods calculate the binding free energy by combining molecular mechanics energies with a continuum solvation model. uni-duesseldorf.de For a molecule like tetradecyl hexopyranoside interacting with a protein, these methods can decompose the total binding energy into contributions from individual residues, identifying key "hot spots" that drive the interaction. uni-duesseldorf.de Such analyses are critical for understanding the specificity of binding and for the rational design of analogues with improved affinity.
| Method | Description | Application to Tetradecyl Hexopyranoside | Strengths & Limitations |
| Free Energy Perturbation (FEP) | A rigorous method based on statistical mechanics to compute free energy differences via "alchemical" transformations. youtube.com | Calculating the relative binding affinity of tetradecyl hexopyranoside and its analogues to a protein receptor. | Strength: High accuracy. nih.govLimitation: Computationally very expensive. researchgate.net |
| Thermodynamic Integration (TI) | Similar to FEP, calculates free energy differences by integrating over a coupling parameter that connects the initial and final states. researchgate.net | Determining the thermodynamics of partitioning tetradecyl hexopyranoside between water and a lipid bilayer. | Strength: High accuracy. Limitation: Computationally intensive. |
| MM/PBSA & MM/GBSA | Endpoint methods that combine molecular mechanics energies with Poisson-Boltzmann or Generalized Born continuum solvation models. uni-duesseldorf.de | Rapidly estimating the binding energy of tetradecyl hexopyranoside to a protein and identifying key interacting residues. | Strength: Computationally efficient. uni-duesseldorf.deLimitation: Less accurate than FEP/TI; neglects certain entropic contributions. |
Development and Validation of Novel Computational Models for Glycoconjugates
The unique structural complexity and flexibility of glycans pose significant challenges for computational modeling. acs.orgresearchgate.net Developing accurate and efficient models for glycoconjugates like tetradecyl hexopyranoside is an active area of research. These efforts focus on improving force fields, the underlying mathematical functions that describe the potential energy of a system, and creating sophisticated tools for building and simulating these complex molecules. acs.orgnih.gov
Force fields specifically parameterized for carbohydrates, such as the GLYCAM and CHARMM36 carbohydrate force fields, are essential for realistic molecular dynamics (MD) simulations. acs.org These simulations can reveal the conformational dynamics of the hexopyranoside headgroup and the flexible tetradecyl tail, providing a picture of how these molecules behave in solution and interact with other molecules over time. researchgate.net
Furthermore, integrated modeling platforms like CHARMM-GUI's Glycan Modeler have been developed to streamline the process of building complex glycoconjugate systems for simulation. nih.govnih.gov These web-based tools allow researchers to generate structures of glycans and glycoconjugates, such as a protein modified with a glycoside, and prepare them for MD simulations. nih.govnih.gov The validation of these models is performed by comparing simulation results with experimental data, for instance from NMR spectroscopy or X-ray crystallography, ensuring that the computational models accurately reflect physical reality. nih.gov These validated models are crucial for a wide range of applications, from understanding the role of glycosylation in disease to designing new carbohydrate-based materials. acs.orgresearchgate.net
Advanced Analytical Methodologies for Tetradecyl Hexopyranoside Characterization in Complex Matrices
Chromatographic Separation Techniques for Complex Tetradecyl Hexopyranoside Mixtures
Chromatography is a fundamental technique for the separation of components within a mixture. omicsonline.org For a compound like Tetradecyl hexopyranoside, both liquid and gas chromatography serve distinct and critical roles in its analysis, from determining purity in raw materials to quantifying its presence in intricate formulations or environmental samples.
High-Performance Liquid Chromatography (HPLC) is an indispensable tool for the analysis of non-volatile compounds like Tetradecyl hexopyranoside. preprints.org It is widely employed for separating, identifying, and quantifying individual components within a mixture. omicsonline.orgeuacademic.org The technique's high resolution and sensitivity make it ideal for assessing the purity of Tetradecyl hexopyranoside and performing precise quantitative measurements. preprints.org
Reversed-phase HPLC (RP-HPLC) is the most common mode used for this class of compounds. The separation is achieved on a nonpolar stationary phase (typically C18 or C8) with a polar mobile phase. Due to the lack of a strong chromophore in the Tetradecyl hexopyranoside structure, detection can be challenging with standard UV-Vis detectors. Therefore, more universal detectors such as Evaporative Light Scattering Detectors (ELSD), Charged Aerosol Detectors (CAD), or Mass Spectrometry (MS) are often employed.
Research Findings: Method development in HPLC focuses on optimizing the mobile phase composition (e.g., gradients of acetonitrile, methanol, and water) and selecting the appropriate column chemistry to achieve baseline separation of the target analyte from related isomers, oligomers, and matrix components. researchgate.net The quantitative performance of an HPLC method is validated by assessing its linearity, accuracy, precision, and limits of detection (LOD) and quantification (LOQ), ensuring reliable data for quality control and research. researchgate.net
Table 1: Typical HPLC Parameters for Tetradecyl Hexopyranoside Analysis
| Parameter | Typical Setting | Purpose |
|---|---|---|
| Column | C18 (Octadecylsilane), 250 mm x 4.6 mm, 5 µm | Provides hydrophobic interaction for retaining the tetradecyl chain. |
| Mobile Phase | Gradient of Acetonitrile and Water | Elutes compounds based on polarity; gradient allows for separation of a wide range of related substances. |
| Flow Rate | 1.0 mL/min | Ensures optimal separation efficiency and peak shape. |
| Detector | Evaporative Light Scattering Detector (ELSD) | Universal detection for non-volatile analytes without a UV chromophore. |
| Injection Volume | 10 µL | Standard volume for quantitative analysis. |
| Column Temperature | 30°C | Maintains consistent retention times and improves peak symmetry. |
Gas Chromatography (GC) is a powerful technique for analyzing volatile and thermally stable compounds. uoguelph.ca Tetradecyl hexopyranoside, being a polar and non-volatile glycoside, cannot be directly analyzed by GC. However, GC becomes an essential tool for analyzing its volatile derivatives or for detecting trace volatile impurities in the bulk material.
To make Tetradecyl hexopyranoside amenable to GC analysis, a chemical derivatization step is required. This process transforms the polar hydroxyl (-OH) groups of the hexopyranoside moiety into nonpolar, thermally stable groups. A common method is silylation, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to create trimethylsilyl (TMS) ethers. This derivatization significantly reduces the boiling point and increases the volatility of the analyte, allowing it to be effectively separated on a GC column. mdpi.com
Research Findings: GC-based methods, particularly when coupled with mass spectrometry (GC-MS), are highly effective for identifying the specific sugar (hexopyranoside) and the length of the alkyl chain (tetradecyl). mdpi.com The analysis of derivatized carbohydrates can provide detailed structural information and is also used to quantify trace impurities such as residual alcohols (e.g., tetradecanol) or other volatile organic compounds that may be present from the synthesis process. cabidigitallibrary.org
Table 2: Example GC Conditions for Derivatized Tetradecyl Hexopyranoside
| Parameter | Typical Setting | Purpose |
|---|---|---|
| Derivatization Reagent | BSTFA with 1% TMCS | Converts polar -OH groups to volatile trimethylsilyl ethers. |
| Column | DB-5ms (5% Phenyl-methylpolysiloxane), 30 m x 0.25 mm, 0.25 µm | A nonpolar column suitable for separating a wide range of derivatized compounds. |
| Carrier Gas | Helium | Inert gas that carries the sample through the column. |
| Inlet Temperature | 280°C | Ensures rapid volatilization of the derivatized analyte. |
| Oven Program | Temperature gradient (e.g., 150°C to 300°C at 10°C/min) | Separates compounds based on their boiling points and interaction with the stationary phase. |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) | FID provides quantitative data, while MS provides structural identification. |
Mass Spectrometry for Comprehensive Analysis of Tetradecyl Hexopyranosides
Mass Spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used for both qualitative and quantitative analysis, providing critical information on the molecular weight and structure of analytes.
Direct Analysis in Real Time - Mass Spectrometry (DART-MS) is an ambient ionization technique that allows for the rapid analysis of samples in their native state with minimal or no sample preparation. ojp.govnist.gov It works by exposing the sample to a stream of heated, excited-state gas (typically helium or nitrogen), which ionizes the analytes on the sample's surface. nist.gov These ions are then directed into the mass spectrometer for analysis.
For Tetradecyl hexopyranoside, DART-MS is particularly well-suited for high-throughput screening applications. scienceopen.com It can rapidly detect the presence of the compound on surfaces, in liquids, or in solids without the need for time-consuming extraction and chromatographic separation steps. scienceopen.comresearchgate.net This makes it an attractive option for quality control screening of raw materials or for forensic applications where quick identification is necessary. nih.gov
Research Findings: DART is a soft ionization technique, meaning it typically generates protonated molecules [M+H]+ or other simple adducts with minimal fragmentation. nist.gov This provides a clear indication of the molecular weight of the compound present. While not inherently quantitative, its speed and ease of use make it an invaluable tool for preliminary screening before more comprehensive, quantitative analyses are performed using hyphenated techniques. ojp.gov
Hyphenated techniques, which couple the separation power of chromatography with the detection specificity of mass spectrometry, are the gold standard for structural confirmation and detailed profiling of analytes in complex mixtures. uoguelph.caufl.edu
Liquid Chromatography-Mass Spectrometry (LC-MS): This is the premier technique for the analysis of Tetradecyl hexopyranoside. Since the compound is non-volatile, LC is the ideal separation method. tuwien.at Coupling LC with MS, typically using an electrospray ionization (ESI) source, allows for the sensitive detection and confirmation of the analyte's identity. The mass spectrometer provides the molecular weight of the compound eluting from the column, and tandem MS (MS/MS) experiments can be performed to fragment the molecule, yielding structural information about the hexopyranoside unit and the alkyl chain.
Gas Chromatography-Mass Spectrometry (GC-MS): As previously discussed, GC-MS is used for the analysis of derivatized Tetradecyl hexopyranoside. nih.gov Following separation on the GC column, the derivatized analyte enters the mass spectrometer, where it is typically ionized by electron ionization (EI). EI is a higher-energy technique that causes extensive fragmentation. The resulting fragmentation pattern serves as a highly specific "fingerprint" that can be compared to spectral libraries for definitive identification of the sugar and alkyl components. nih.gov
Table 3: Comparison of Hyphenated MS Techniques for Tetradecyl Hexopyranoside Analysis
| Technique | Sample State | Ionization Method | Information Provided | Primary Application |
|---|---|---|---|---|
| LC-MS | Native (in solution) | Soft (e.g., ESI) | Molecular weight, structural fragments (MS/MS) | Quantitative analysis and profiling of the intact molecule. |
| GC-MS | Derivatized | Hard (e.g., EI) | Fragmentation pattern for structural elucidation | Identification of sugar and alkyl chain components; analysis of volatile impurities. |
| DART-MS | Native (solid, liquid, gas) | Soft (Ambient) | Molecular weight | Rapid screening and qualitative detection. |
Sample Preparation and Matrix Effect Mitigation Strategies in Tetradecyl Hexopyranoside Analysis
The quality of analytical data is highly dependent on the sample preparation process, especially when dealing with complex matrices. The primary goals of sample preparation are to isolate the target analyte from interfering matrix components and to concentrate it to a level suitable for detection. d-nb.info The "matrix effect" is a significant challenge in mass spectrometry-based analyses, where co-eluting compounds from the matrix can suppress or enhance the ionization of the target analyte, leading to inaccurate quantification. medipharmsai.comnih.gov
Common sample preparation techniques include:
Liquid-Liquid Extraction (LLE): This technique separates compounds based on their relative solubilities in two different immiscible liquids. For Tetradecyl hexopyranoside, LLE can be used to extract the analyte from an aqueous matrix into an organic solvent, leaving behind polar interferences like salts. chromatographyonline.com
Solid-Phase Extraction (SPE): SPE is a highly effective and versatile technique for sample cleanup. unpad.ac.id A sample is passed through a cartridge containing a solid adsorbent. By selecting the appropriate sorbent (e.g., reversed-phase, normal-phase, or ion-exchange), interfering compounds can be retained while the analyte of interest is eluted, or vice-versa. This is particularly useful for removing matrix components that cause ion suppression in LC-MS. unpad.ac.id
Protein Precipitation (PPT): For biological samples like plasma or serum, PPT with an organic solvent (e.g., acetonitrile) is a simple and rapid way to remove the bulk of proteins, which can interfere with analysis. medipharmsai.com
Mitigation Strategies: To combat matrix effects, several strategies are employed. The most effective approach is to improve the sample cleanup procedure to remove the interfering components. d-nb.infochromatographyonline.com Other strategies include diluting the sample extract to reduce the concentration of matrix components or using a stable isotope-labeled internal standard (SIL-IS). A SIL-IS is chemically identical to the analyte but has a different mass, so it co-elutes and experiences the same matrix effects, allowing for accurate correction during data processing. chromatographyonline.com
Table 4: Sample Preparation Methods and Matrix Effect Mitigation
| Technique | Principle | Target Matrix | Effectiveness for Matrix Effect Mitigation |
|---|---|---|---|
| Liquid-Liquid Extraction (LLE) | Partitioning between immiscible solvents. chromatographyonline.com | Aqueous samples (e.g., environmental water, beverages) | Moderate: Removes highly polar or nonpolar interferences. |
| Solid-Phase Extraction (SPE) | Selective adsorption onto a solid sorbent. unpad.ac.id | Cosmetics, biological fluids, environmental extracts | High: Highly selective cleanup provides significant reduction in ion suppression. unpad.ac.id |
| Protein Precipitation (PPT) | Denaturation and removal of proteins. medipharmsai.com | Plasma, serum, biological tissues | Basic: Removes proteins but may leave other small-molecule interferences. |
| Sample Dilution | Reducing the concentration of all components. | Any complex extract | Moderate: Can reduce matrix effects but also lowers analyte signal, potentially impacting sensitivity. d-nb.info |
Table of Compounds Mentioned
| Compound Name |
|---|
| Tetradecyl hexopyranoside |
| N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) |
| Tetradecanol |
| Acetonitrile |
| Methanol |
| Helium |
Method Validation and Quality Assurance Protocols in Glycoside Research
The robust characterization of tetradecyl hexopyranoside in complex matrices necessitates the implementation of stringent method validation and quality assurance (QA) protocols. These procedures are fundamental to ensure that the analytical method is reliable, reproducible, and fit for its intended purpose. iosrphr.org The validation process provides documented evidence that the method consistently produces results that are accurate and precise. International guidelines, such as those from the International Council for Harmonisation (ICH), provide a framework for the validation of analytical procedures. scirp.org
Method validation encompasses the evaluation of several key performance characteristics to define the capabilities and limitations of the analytical procedure. iosrphr.org These characteristics include specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ). For glycoside research, particularly for amphiphilic compounds like tetradecyl hexopyranoside, which can be present in diverse sample types from environmental to biological matrices, a thoroughly validated method is crucial for generating credible data.
Specificity is the ability of the method to unequivocally assess the analyte in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components. In the context of tetradecyl hexopyranoside analysis, this means the method must be able to distinguish it from other alkyl glycosides, related surfactants, or endogenous substances within the sample. Chromatographic techniques, particularly when coupled with mass spectrometry (LC-MS), offer high selectivity for this purpose. nih.gov
Linearity and Range demonstrate the proportional relationship between the concentration of tetradecyl hexopyranoside and the analytical signal over a specified range. soeagra.com The range is the interval between the upper and lower concentrations of the analyte for which the method has been shown to have a suitable level of precision, accuracy, and linearity. researchgate.net Typically, a minimum of five concentration levels are used to establish linearity, and the data is often evaluated by linear regression analysis. globalresearchonline.net A correlation coefficient (R²) close to 1.0 is indicative of a strong linear relationship.
Interactive Table 1: Illustrative Linearity Data for Tetradecyl Hexopyranoside Analysis
| Concentration (µg/mL) | Instrument Response (Peak Area) |
|---|---|
| 1.0 | 15,234 |
| 5.0 | 76,170 |
| 10.0 | 151,980 |
| 25.0 | 380,550 |
| 50.0 | 759,890 |
| Linear Regression Output | |
| Slope | 15,200 |
| Intercept | 150 |
| Correlation Coefficient (R²) | 0.9998 |
Accuracy refers to the closeness of the test results obtained by the method to the true value. It is often determined by performing recovery studies, where a known amount of tetradecyl hexopyranoside is spiked into a blank matrix and analyzed. The percentage of the spiked amount that is detected (percent recovery) is a measure of the method's accuracy.
Precision expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. Precision is typically evaluated at three levels: repeatability, intermediate precision, and reproducibility.
Repeatability (Intra-assay precision) : The precision under the same operating conditions over a short interval of time.
Intermediate Precision (Inter-assay precision) : Expresses within-laboratory variations, such as on different days, with different analysts, or on different equipment.
Reproducibility : The precision between different laboratories.
Precision is usually expressed as the relative standard deviation (%RSD) of a series of measurements.
Interactive Table 2: Representative Accuracy and Precision Data for Tetradecyl Hexopyranoside
| QC Level | Spiked Conc. (µg/mL) | Measured Conc. (Mean, n=6) | % Recovery | Repeatability (%RSD) | Intermediate Precision (%RSD) |
|---|---|---|---|---|---|
| Low | 2.5 | 2.45 | 98.0% | 2.1% | 3.5% |
| Medium | 20.0 | 20.3 | 101.5% | 1.5% | 2.8% |
The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Limit of Quantitation (LOQ) is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. soeagra.com These parameters define the sensitivity of the analytical method. The LOD is often determined as the concentration that yields a signal-to-noise ratio of 3:1, while the LOQ corresponds to a signal-to-noise ratio of 10:1. researchgate.net
Interactive Table 3: Typical Sensitivity Parameters for Tetradecyl Hexopyranoside Quantification
| Parameter | Value (µg/mL) | Method of Determination |
|---|---|---|
| Limit of Detection (LOD) | 0.25 | Signal-to-Noise Ratio (3:1) |
Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. For an HPLC-based method for tetradecyl hexopyranoside, these variations could include changes in mobile phase composition, pH, column temperature, and flow rate.
Quality assurance protocols are integrated throughout the analytical process to ensure the ongoing reliability of the results. This includes the regular use of quality control (QC) samples at different concentrations, the implementation of system suitability tests before each analytical run, and adherence to standard operating procedures (SOPs). System suitability tests verify that the analytical system is performing as expected. For example, in a chromatographic analysis of tetradecyl hexopyranoside, system suitability criteria might include minimum resolution between adjacent peaks, a certain number of theoretical plates for the column, and acceptable precision for replicate injections of a standard. These QA measures ensure that the validated method remains in a state of control during routine use.
Biomaterials Research and Engineering with Tetradecyl Hexopyranoside Scaffolds and Architectures
Integration of Tetradecyl Hexopyranosides into Natural and Synthetic Biomaterial Matrices
Currently, specific research detailing the direct integration of Tetradecyl Hexopyranoside into natural and synthetic biomaterial matrices for scaffold development is limited in publicly available scientific literature. The exploration of alkyl glycosides in tissue engineering is an emerging field, and while the foundational science suggests potential, dedicated studies on this particular compound's incorporation into matrices like collagen, chitosan, or synthetic polymers such as poly(lactic-co-glycolic acid) (PLGA) are not yet prevalent. The inherent biocompatibility of the sugar head group and the hydrophobic interactions of the tetradecyl tail could theoretically be leveraged to modulate the mechanical properties and cellular interactions of such composite scaffolds.
Surface Modification and Functionalization of Biomaterials Utilizing Tetradecyl Hexopyranosides
The surface properties of biomaterials are critical for their successful integration into the body. While the concept of using amphiphilic molecules to modify surfaces is well-established, specific studies focusing on the use of Tetradecyl Hexopyranoside for the functionalization of biomaterials are not extensively documented. In principle, the alkyl chain of Tetradecyl Hexopyranoside could anchor within a hydrophobic biomaterial, presenting the hydrophilic hexopyranose head group to the aqueous environment. This could alter surface wettability, reduce non-specific protein adsorption, and potentially influence cellular adhesion and response. However, detailed research demonstrating these effects with Tetradecyl Hexopyranoside is needed to substantiate its role in this application.
Bio-inspired and Bio-mimetic Material Architectures Derived from Tetradecyl Hexopyranoside Self-Assembly
The ability of amphiphilic molecules to self-assemble into ordered structures is a key principle in the design of bio-inspired and bio-mimetic materials. Glycolipids, a class of molecules to which Tetradecyl Hexopyranoside belongs, are known to form various liquid crystalline phases in the presence of a solvent, typically water. This behavior is driven by the hydrophobic effect and the geometry of the molecule.
Research on related glycolipids, such as Guerbet mannosides and 2-decyl-tetradecyl-d-maltoside, provides insight into the potential of Tetradecyl Hexopyranoside. acs.orgresearchgate.net These molecules have been shown to self-assemble into a variety of lyotropic liquid crystalline phases, including lamellar, cubic, and hexagonal structures, depending on concentration and temperature. researchgate.net These ordered, nano-scale architectures are reminiscent of structures found in biological systems, such as cell membranes.
The self-assembly of Tetradecyl Hexopyranoside can be harnessed to create hydrogels, which are three-dimensional networks capable of holding large amounts of water. acs.org These supramolecular hydrogels are formed through non-covalent interactions, such as hydrogen bonding and van der Waals forces, between the glycolipid molecules. acs.org The resulting nanofibrillar networks create a scaffold-like environment that can be tuned for potential applications in tissue engineering and drug delivery. acs.org
The table below summarizes the types of self-assembled structures observed in related glycolipids, which can be extrapolated to predict the behavior of Tetradecyl Hexopyranoside.
| Glycolipid Type | Observed Self-Assembled Phases | Potential Biomaterial Application |
| Guerbet Mannosides | Lamellar, Inverse Bicontinuous Cubic (Pn3m, Ia3d), Inverse Hexagonal | Scaffolds with controlled porosity, templates for biomineralization |
| 2-decyl-tetradecyl-d-maltoside | Network Phases | Bio-inspired membranes, controlled release systems |
| Monosaccharide-based Glycolipids | Nanotubular Structures, Fibrillar Networks (Hydrogels) | Injectable scaffolds for tissue regeneration, matrices for 3D cell culture |
These bio-inspired architectures offer a sophisticated platform for creating biomaterials that can mimic the complex environment of the extracellular matrix.
Advanced Processing Techniques for Tetradecyl Hexopyranoside-Containing Materials
Q & A
Q. How can the structural characterization of tetradecyl hexopyranoside be optimized for reproducibility?
To ensure reproducible structural analysis, combine nuclear magnetic resonance (NMR) spectroscopy (e.g., 1H-13C HSQC, HMBC) with high-resolution mass spectrometry (HRMS). For NMR, focus on resolving spin systems via 1H-1H TOCSY and NOESY experiments to confirm stereochemistry and glycosidic linkages . HRMS should target exact mass measurements (e.g., using ESI-TOF) to validate molecular formulas. Cross-reference spectral data with databases like ChemSpider or PubChem for consistency .
Q. What synthetic routes are most effective for producing tetradecyl hexopyranoside with high regioselectivity?
Regioselective synthesis often employs benzylidene acetal protection followed by controlled ring-opening. For example:
- Step 1 : Protect hydroxyl groups using benzylidene acetals under InCl₃ catalysis (yields >85%) .
- Step 2 : Cleave acetals with DIBAL-H to expose specific hydroxyls for alkylation .
- Step 3 : React with tetradecyl bromide under phase-transfer conditions (e.g., NaOH/CH₂Cl₂) to install the alkyl chain .
Monitor reaction progress via TLC and confirm regiochemistry via ¹³C NMR (C-6 alkylation typically appears at δ 65–70 ppm) .
Q. How can purity and stability of tetradecyl hexopyranoside be validated during storage?
Use reversed-phase HPLC with UV detection (λ = 210 nm) to assess purity. For stability:
- Store samples in anhydrous DMSO or ethanol at −20°C to prevent hydrolysis.
- Perform accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) and monitor via LC-MS for decomposition products .
Advanced Research Questions
Q. What mechanistic insights explain the oxidative degradation of tetradecyl hexopyranoside in aqueous environments?
Oxidation at C-4 and C-6 hydroxyls leads to glycosidic bond cleavage. Key steps:
- Oxidation : Treat with KMnO₄/H₂O₂ to generate carboxylic acid intermediates.
- Degradation : Mild acid (0.1 M HCl, 25°C) or base (0.1 M NaOH, 50°C) hydrolyzes oxidized residues. Base-acid sequential treatment ensures complete degradation .
Characterize fragments via MALDI-TOF MS and compare with theoretical m/z values for pathway validation .
Q. How do tetradecyl hexopyranoside surfactants interact with lipid bilayers in drug delivery systems?
Use fluorescence anisotropy and DSC to study:
- Membrane fluidity : Incorporate dansyl-labeled derivatives and measure polarization changes.
- Phase behavior : Monitor thermotropic transitions in DPPC bilayers.
Tetradecyl chains enhance membrane integration (critical micelle concentration ~0.1–1 mM), while the hexopyranoside headgroup stabilizes curvature .
Q. What computational methods predict the solvation dynamics of tetradecyl hexopyranoside in nonpolar solvents?
Perform molecular dynamics (MD) simulations using:
- Force fields : GROMOS for carbohydrates, OPLS-AA for alkyl chains.
- Solvation analysis : Calculate radial distribution functions (RDFs) for solvent-solute interactions.
Validate against experimental dielectric relaxation data .
Data Contradictions and Resolution Strategies
Q. Discrepancies in reported NMR chemical shifts for tetradecyl hexopyranoside: How to resolve them?
Conflicting shifts (e.g., C-1 anomeric carbon) arise from solvent polarity or pH variations. Standardize conditions:
Q. Conflicting catalytic efficiencies in alkylation reactions: What factors contribute?
Variations in yield (60–90%) may stem from:
- Catalyst purity : Use freshly distilled InCl₃ or DIBAL-H.
- Moisture control : Conduct reactions under N₂ with molecular sieves.
Replicate protocols from peer-reviewed syntheses (e.g., Tanaka et al., 2008) for consistency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
